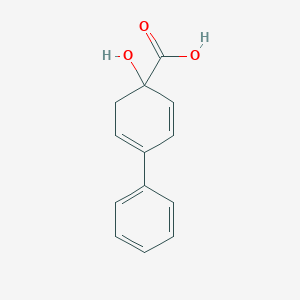
4-Hydroxy-4-biphenylcarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-4-biphenylcarboxylic acid is a useful research compound. Its molecular formula is C13H12O3 and its molecular weight is 216.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymer Science
Thermotropic Copolyesters
One of the significant applications of 4-hydroxy-4-biphenylcarboxylic acid is in the synthesis of thermotropic copolyesters. These materials are derived from the polycondensation of polyethylene terephthalate (PET) with this compound. The resulting copolyesters exhibit enhanced thermal stability and unique phase behavior, making them suitable for high-performance applications in textiles and packaging .
Properties and Characteristics
The copolyesters synthesized using this compound demonstrate:
- High melting points : Approximately 295 °C, indicating thermal stability.
- Good mechanical properties : Suitable for engineering applications due to their robustness.
- Thermotropic behavior : Exhibiting liquid crystalline properties that can be exploited in advanced materials .
Medicinal Chemistry
Antivirulence Agents
Research has highlighted the potential of this compound as an antivirulence agent against methicillin-resistant Staphylococcus aureus (MRSA). It works by inhibiting the production of alpha-hemolysin, a critical virulence factor associated with MRSA infections. The compound was identified through high-throughput screening of a library of small molecules, demonstrating significant inhibition of hemolysin production at concentrations as low as 10 µg/ml .
Mechanism of Action
The mechanism involves blocking the phosphoryl-binding pocket of AgrA, a regulator that controls virulence factor expression in Staphylococcus aureus. By inhibiting AgrA, the compound effectively reduces the pathogenicity of the bacteria without directly killing them, offering a novel approach to tackling antibiotic resistance .
Material Science
Additives in Polymer Formulations
Due to its chemical structure, this compound can serve as an additive in various polymer formulations. It can enhance properties such as:
- UV stability : Protecting polymers from degradation due to ultraviolet light exposure.
- Thermal stability : Improving the heat resistance of polymer matrices.
- Compatibility with other additives : Facilitating better dispersion and performance in composite materials .
Propiedades
Fórmula molecular |
C13H12O3 |
|---|---|
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
1-hydroxy-4-phenylcyclohexa-2,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C13H12O3/c14-12(15)13(16)8-6-11(7-9-13)10-4-2-1-3-5-10/h1-8,16H,9H2,(H,14,15) |
Clave InChI |
YIBLNPVJFPNRCQ-UHFFFAOYSA-N |
SMILES canónico |
C1C=C(C=CC1(C(=O)O)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















